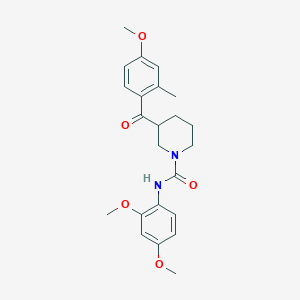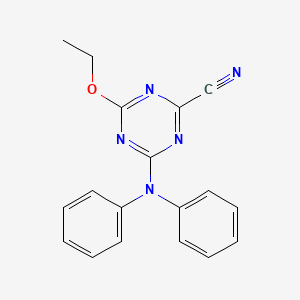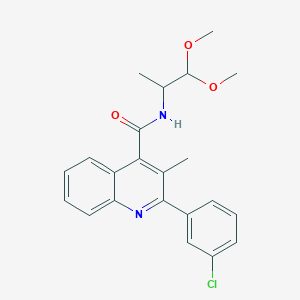
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone, also known as JNJ-31020028, is a novel small molecule that has shown promise in preclinical studies for the treatment of various neurological disorders.
作用机制
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The 5-HT6 receptor has been implicated in various neurological disorders, and its blockade by 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to modulate several biochemical and physiological pathways in the brain. In preclinical studies, 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to reduce amyloid beta levels and tau phosphorylation, which are hallmarks of Alzheimer's disease. 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has also been shown to reduce oxidative stress and inflammation, which are implicated in various neurological disorders.
实验室实验的优点和局限性
One advantage of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is its high selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. However, one limitation of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is its poor solubility, which can make it difficult to administer in vivo. Furthermore, the efficacy of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone in humans has yet to be established, and further clinical studies are needed to determine its safety and efficacy.
未来方向
For the study of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone include further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties. Clinical studies are also needed to determine the safety and efficacy of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone in humans. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone may have potential applications in other neurological disorders, such as Huntington's disease and multiple sclerosis.
合成方法
The synthesis of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone involves the reaction of 1-naphthylmethylamine with 2,6-dimethyl-4-chloropyrimidine in the presence of a base. The resulting intermediate is then reacted with 3,5-dimethylpiperidine to yield the final product. The synthesis method has been optimized to produce high yields of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone with high purity.
科学研究应用
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Preclinical studies have shown that 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has neuroprotective effects, reduces inflammation, and improves cognitive function.
属性
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-15-11-16(2)14-26(13-15)23-24-17(3)21(22(27)25-23)12-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFTZLIIVSZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpiperidino)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6078739.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6078743.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6078754.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6078755.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)
![ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6078780.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078796.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B6078805.png)


![N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6078821.png)

![N-(4-chlorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6078835.png)